![molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0](/img/structure/B2980847.png)
N-[(3-methoxyphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Identification
N-[(3-methoxyphenyl)methyl]prop-2-enamide and related compounds have been the subject of metabolic pathway identification in human urine, using GC/MS and LC/MS to identify specific metabolites. These studies found N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways, highlighting the compound's metabolism into its corresponding 4-hydroxy-3-methoxy metabolites (Zaitsu et al., 2009).
Synthetic Utility in Chemistry
The synthetic utility of N-methoxy-N-methylamide, closely related to N-[(3-methoxyphenyl)methyl]prop-2-enamide, has been extensively explored. It has proven to be an excellent acylating agent for organolithium or organomagnesium reagents and a robust equivalent for an aldehyde group, making it a valuable tool in various synthetic endeavors, including in academic research and pharmaceutical industry applications on a kilogram scale (Balasubramaniam & Aidhen, 2008).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of derivatives using N-methoxy-N-methylamide, derived from (S)-methylpyroglutamate, allowing the addition of Grignard reagents. Such synthetic routes have enabled the conversion into valuable chemical structures, such as (2S,3R)-1-benzyl-3-hydroxy-2-phenylpiperidine, underscoring the compound's utility in creating enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).
Molecular Structure and Antioxidant Activity
The molecular structure and antioxidant activity of novel derivatives such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have been analyzed through X-ray diffraction and DFT calculations. Such studies offer insights into the compound's electronic properties and potential for antioxidant applications, demonstrating its relevance in developing new therapeutic agents with antioxidant properties (Demir et al., 2015).
Versatility in Synthetic Chemistry
The versatility of Weinreb amides in synthetic chemistry has been highlighted, with studies showcasing their application in the Knorr pyrrole synthesis. This underscores the broader utility of N-[(3-methoxyphenyl)methyl]prop-2-enamide and related compounds in facilitating the synthesis of complex organic molecules, thus contributing to advancements in the field of synthetic organic chemistry (Alberola et al., 1999).
Safety And Hazards
The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOOKRZULAQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)
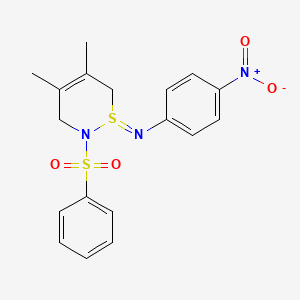
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
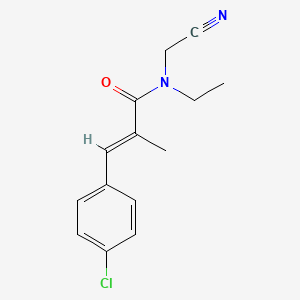
![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
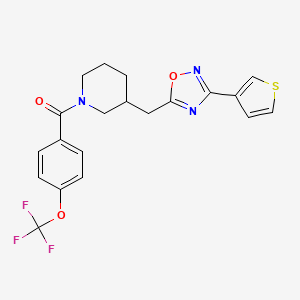
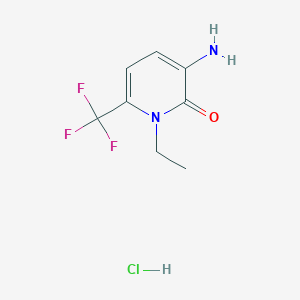
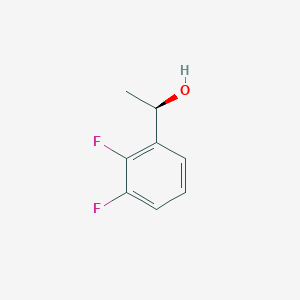
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)